![molecular formula C21H27NO3S B14393615 8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione CAS No. 88370-43-8](/img/structure/B14393615.png)
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro linkage, where two rings are connected through a single atom. This particular compound has a unique structure that includes a thiaspiro linkage, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154-156°C .
Industrial Production Methods
For industrial production, the method described above is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The exact mechanism of action of 8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione is not fully understood. it is believed to interact with serotonin receptors, particularly the 5-HT1A receptor, similar to other azaspiro compounds . This interaction may lead to the modulation of neurotransmitter release, resulting in its anxiolytic and sedative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
8-Azaspiro[4.5]decane-7,9-dione: A simpler analog used in various chemical reactions.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spiro compound with different functional groups.
Uniqueness
8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[45]decane-7,9-dione stands out due to its unique thiaspiro linkage and the presence of both nitrogen and sulfur atoms in its structure
Eigenschaften
CAS-Nummer |
88370-43-8 |
|---|---|
Molekularformel |
C21H27NO3S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
8-(N-ethoxy-C-propylcarbonimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H27NO3S/c1-3-8-16(22-25-4-2)20-17(23)11-21(12-18(20)24)13-19(26-14-21)15-9-6-5-7-10-15/h5-7,9-10,19-20H,3-4,8,11-14H2,1-2H3 |
InChI-Schlüssel |
WDHCDZMPZWQCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NOCC)C1C(=O)CC2(CC(SC2)C3=CC=CC=C3)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




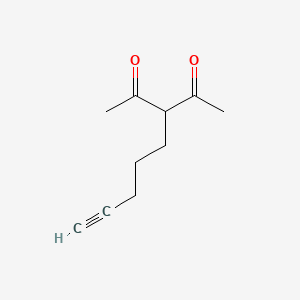
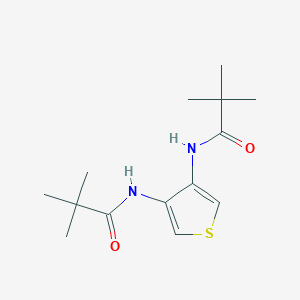
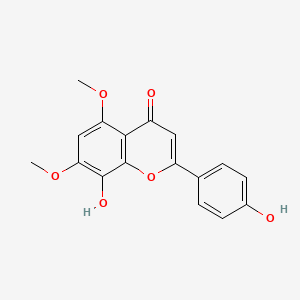
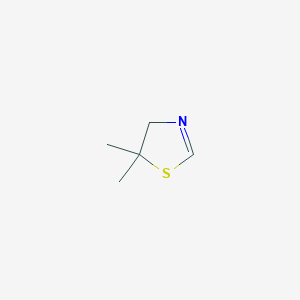
![(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B14393584.png)

![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
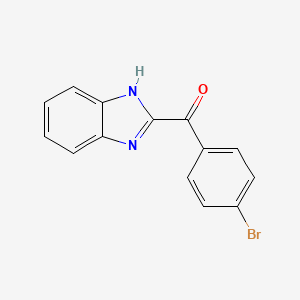
![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)
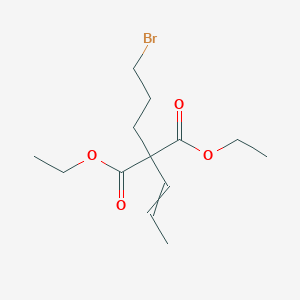
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
